molecular formula C13H16N4 B1482346 (6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098058-53-6

(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1482346
CAS No.: 2098058-53-6
M. Wt: 228.29 g/mol
InChI Key: FBCARANJZSZJFI-UHFFFAOYSA-N
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Description

(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves multi-step organic synthesis. One possible route includes:

    Formation of the imidazo[1,2-b]pyrazole core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the cyclobutyl group: This step may involve the use of cyclobutyl halides in a nucleophilic substitution reaction.

    Attachment of the prop-2-yn-1-yl group: This can be done through Sonogashira coupling, using prop-2-yn-1-yl halides and palladium catalysts.

    Final functionalization to introduce the methanamine group: This step might involve reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyrazole core, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Hydrogenated imidazo[1,2-b]pyrazole derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The cyclobutyl and prop-2-yn-1-yl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyrazole derivatives: These compounds share the same core structure but differ in their substituents.

    Cyclobutyl-containing compounds: These compounds feature the cyclobutyl group but may have different core structures.

    Prop-2-yn-1-yl derivatives: These compounds contain the prop-2-yn-1-yl group but differ in other structural aspects.

Uniqueness

(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is unique due to the combination of its imidazo[1,2-b]pyrazole core with cyclobutyl and prop-2-yn-1-yl groups. This specific arrangement may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-cyclobutyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-6-16-7-8-17-13(16)11(9-14)12(15-17)10-4-3-5-10/h1,7-8,10H,3-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCARANJZSZJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CCC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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